Cost and Availability Advantage: Alloxan as the Lower-Cost Diabetogenic Reagent
In a 2017 review comparing diabetogenic agents, alloxan was explicitly characterized as 'far less expensive and more readily available than streptozotocin' [1]. Despite this cost advantage, a sub-meta-analysis of randomly selected studies from the preceding 5–6 years revealed that STZ remained more frequently employed, indicating that procurement decisions are not being driven primarily by reagent cost [1].
| Evidence Dimension | Relative cost and commercial availability |
|---|---|
| Target Compound Data | Far less expensive and more readily available |
| Comparator Or Baseline | Streptozotocin (STZ) — higher cost, relatively less accessible |
| Quantified Difference | Qualitative economic advantage (exact pricing variable by supplier and region) |
| Conditions | Commercial reagent market assessment; based on 2017 review of procurement patterns |
Why This Matters
For high-throughput antidiabetic screening programs or large-scale pharmacological studies requiring induction of diabetes in numerous animals, the lower per-experiment reagent cost of alloxan can represent substantial cumulative budgetary savings.
- [1] Ighodaro OM, Adeosun AM, Akinloye OA. Alloxan-induced diabetes, a common model for evaluating the glycemic-control potential of therapeutic compounds and plants extracts in experimental studies. Medicina (Kaunas). 2017;53(6):365-374. View Source
